Home > Products > Screening Compounds P109998 > Ulevostinag (isomer 2)
Ulevostinag (isomer 2) -

Ulevostinag (isomer 2)

Catalog Number: EVT-15272549
CAS Number:
Molecular Formula: C20H22F2N10O9P2S2
Molecular Weight: 710.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ulevostinag (isomer 2) is a synthetic organic compound classified as a stimulator of interferon genes agonist. This compound is a cyclic dinucleotide derivative, primarily developed for its immunomodulatory and anticancer properties. Ulevostinag (isomer 2) is notable for its role in activating the STING (Stimulator of Interferon Genes) pathway, which is crucial in the innate immune response against pathogens and tumors. The compound's molecular formula is C20H22F2N10O9P2S2C_{20}H_{22}F_{2}N_{10}O_{9}P_{2}S_{2} with a molecular weight of 710.52 g/mol, and it is recognized under the CAS number 2082743-96-0 .

Synthesis Analysis

The synthesis of Ulevostinag (isomer 2) involves multiple steps starting from commercially available reagents. A key step in this synthesis is the formation of a keto-nucleoside intermediate derived from guanosine. The synthesis process typically includes:

  1. Formation of Intermediate: The initial step involves the conversion of guanosine into a keto-nucleoside.
  2. Cyclic Dinucleotide Formation: Subsequent reactions lead to the formation of the cyclic dinucleotide structure characteristic of Ulevostinag.
  3. Purification: The final product undergoes purification processes to ensure high purity suitable for biological testing.

These methods highlight the complexity and precision required in synthesizing this compound for research and therapeutic applications.

Molecular Structure Analysis

The molecular structure of Ulevostinag (isomer 2) can be represented using various structural formulas:

  • InChI: InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1
  • Canonical SMILES: C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

This structure reveals the presence of multiple functional groups including fluorine atoms and phosphate groups that are critical for its biological activity .

Chemical Reactions Analysis

Ulevostinag (isomer 2) participates in various chemical reactions that are essential for its functionality:

  1. Oxidation: This reaction involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate.
  2. Reduction: This process involves adding hydrogen or removing oxygen, typically using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: These reactions involve replacing one atom or group with another, often facilitated by nucleophiles such as sodium hydroxide.

The outcomes of these reactions depend on specific conditions and reagents used during the synthesis or modification processes .

Mechanism of Action

Ulevostinag (isomer 2) activates the STING pathway by binding to the STING receptor located in the endoplasmic reticulum. Upon activation:

Physical and Chemical Properties Analysis

Ulevostinag (isomer 2) exhibits several notable physical and chemical properties:

  • Appearance: White to off-white solid powder.
  • Solubility: Soluble in various organic solvents; specific formulations are prepared for intratumoral injections.
  • Storage Conditions: Stable at -20°C for three years as a powder; stability decreases when dissolved in solvent.

These properties are critical for determining handling procedures and potential applications in research and clinical settings .

Applications

Ulevostinag (isomer 2) has diverse applications across multiple scientific fields:

  1. Chemistry: Used as a model compound for studying STING agonists and their chemical properties.
  2. Biology: Investigated for its role in immune system activation and inflammatory response modulation.
  3. Medicine: Currently undergoing clinical trials for potential use in cancer immunotherapy targeting solid tumors and lymphomas.
  4. Industry: Plays a role in drug development processes aimed at creating new therapeutic agents based on its unique properties .
Introduction to STING Pathway Activation and Therapeutic Potential

Role of STING Agonists in Innate Immunity and Antitumor Responses

STING agonists function as potent immune adjuvants by mimicking endogenous CDNs, directly activating STING-dependent signaling hubs. Their antitumor efficacy stems from multidimensional immunomodulation:

  • Dendritic Cell Priming: STING activation in tumor-resident dendritic cells induces type I IFN secretion, which upregulates CCR7 and major histocompatibility complex (MHC) molecules. This licenses dendritic cells to migrate to lymph nodes and prime tumor-antigen-specific CD8+ T cells [6] [8].
  • Tumor Microenvironment Remodeling: Intratumoral STING agonist injection promotes CXCL10 and CCL5 secretion, recruiting natural killer (NK) cells, CD8+ T cells, and macrophages. This reverses myeloid-derived suppressor cell (MDSC)-mediated immunosuppression [3] [6].
  • Systemic Abscopal Effects: Local STING activation triggers systemic tumor-specific T-cell responses, enabling regression of non-injected distal lesions—particularly when combined with immune checkpoint inhibitors (ICIs) [3] [6].

Table 1: Antitumor Mechanisms of STING Agonists in Preclinical/Clinical Studies

MechanismFunctional OutcomeValidation Model
Type I IFN ProductionEnhanced DC maturation & CD8+ T-cell cross-primingB16F10 melanoma [6]
Chemokine Induction (CXCL10)Recruitment of NK and effector T cells to TMECT26 colon cancer [3]
PD-L1 UpregulationSynergy with anti-PD-1/PD-L1 checkpoint blockadeMC38 adenocarcinoma [3]
Mitochondrial DNA SensingcGAS-STING activation via mtDNA release in tumor cellsKRAS-mutant NSCLC [6]

Early clinical data underscore this biology: In a phase I trial (NCT03010176), intratumoral Ulevostinag (Isomer 2) combined with pembrolizumab achieved a 24% objective response rate in advanced solid tumors, including regression of non-injected lesions [2] [3].

Cyclic Dinucleotides as Pharmacological Modulators of Immune Signaling

Natural CDNs like 2',3'-cGAMP exhibit limited therapeutic utility due to rapid hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and poor membrane permeability [4] [6]. Synthetic CDN analogs overcome these barriers through strategic chemical modifications:

  • Phosphodiester Backbone Stabilization: Replacing labile phosphodiester bonds with phosphorothioate linkages (e.g., 2'-F, 3'-O-CH₃ modifications) confers ENPP1 resistance.
  • Stereochemical Optimization: Endogenous 2',3'-cGAMP adopts a mixed 2'-5'/3'-5' linkage. Synthetic isomers with defined linkage configurations (e.g., 3',3'- or 2',2'-bridges) fine-tune STING binding kinetics [4] [6].
  • Membrane Permeability Enhancement: N-acetylglucosamine (GlcNAc) conjugation or lipid nanoparticle encapsulation facilitates cellular uptake independent of transmembrane transporters like SLC19A1 [3] [8].

Table 2: Evolution of Cyclic Dinucleotide Therapeutics

CDN TypeExample CompoundKey ModificationsAdvantagesLimitations
Endogenous2',3'-cGAMPNone (2'-5', 3'-5' linkages)High hSTING affinity (Kd~3.4nM) [1]Rapid ENPP1 degradation
First-Generation SyntheticADU-S100Phosphorothioate, 2'-2' linkageENPP1 resistanceLimited clinical activity [3]
Next-GenerationUlevostinag (Isomer 2)Dithio modification, defined isomerismEnhanced stability & hSTING affinityRequires intratumoral delivery

Ulevostinag exemplifies next-generation design—its dithio-modified phosphate backbone and isomer-specific configuration confer prolonged in vivo stability and potent hSTING activation across common human allelic variants (e.g., R232, HAQ) [2] [3].

Structural and Functional Classification of Ulevostinag (Isomer 2) Within the STING Agonist Family

Ulevostinag (Isomer 2), also designated MK-1454 in clinical contexts, is a synthetic non-canonical CDN engineered for optimized STING engagement. Its molecular architecture features:

  • Isomer-Specific Configuration: Unlike natural cGAMP's mixed linkage, Ulevostinag adopts a homogeneous 3',3'-phosphodiester bridge between guanine and adenine nucleotides. Isomer 2 refers to the specific spatial orientation of this linkage, which enhances complementarity with the STING ligand-binding domain (LBD) [3] [4].
  • Dithio Phosphate Modification: Replacement of non-bridging oxygen atoms with sulfur at phosphate positions creates nuclease-resistant phosphorodithioate bonds, drastically extending plasma half-life [3].
  • Ribose Ring Engineering: 3'-O-methyl modifications on ribose moieties sterically hinder ENPP1 binding without compromising STING dimerization capacity [3] [8].

STING Activation Mechanism:Ulevostinag isomer 2 binds the STING LBD with ≈4-fold higher affinity than natural cGAMP (Kd ~0.8nM vs. ~3.4nM) [4]. Structural studies reveal its phosphorodithioate groups form hydrophobic interactions with residues in the STING dimer interface (e.g., Val155, Arg238), stabilizing a "closed" conformation that potently recruits TBK1 [4] [7]. Unlike covalent STING inhibitors (e.g., H-151, C-176), Ulevostinag acts as a reversible orthosteric agonist [1].

Classification Among STING Agonists:

  • CDN Analogs: ADU-S100, MK-1454 (Ulevostinag), BMS-986301
  • Non-CDN Small Molecules: GSK3745417 (dimeric amidobenzimidazole), E7766 (macrocycle-bridged)
  • Bacterial/Viral CDNs: c-di-GMP, c-di-AMP

Properties

Product Name

Ulevostinag (isomer 2)

IUPAC Name

2-amino-9-[(1S,6R,8R,9S,10R,15R,17R)-8-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one

Molecular Formula

C20H22F2N10O9P2S2

Molecular Weight

710.5 g/mol

InChI

InChI=1S/C20H22F2N10O9P2S2/c21-8-6-1-36-42(34,44)40-12-7(39-18(9(12)22)31-4-27-10-14(23)25-3-26-15(10)31)2-37-43(35,45)41-13(8)19(38-6)32-5-28-11-16(32)29-20(24)30-17(11)33/h3-9,12-13,18-19H,1-2H2,(H,34,44)(H,35,45)(H2,23,25,26)(H3,24,29,30,33)/t6-,7-,8?,9+,12-,13-,18-,19-,42?,43?/m1/s1

InChI Key

YSUIQYOGTINQIN-XZUIQIBLSA-N

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)F)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=S)(O1)O)F)S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.